Cas no 26040-62-0 (Methyl 7-chloroheptanoate)

Methyl 7-chloroheptanoate is a chlorinated ester compound with the molecular formula C₈H₁₅ClO₂. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the chloroalkyl group allows for further functionalization, making it valuable in nucleophilic substitution and cross-coupling reactions. Its ester functionality enhances solubility in organic solvents, facilitating purification and handling. The compound’s well-defined structure and reactivity profile make it a reliable building block for constructing complex molecular frameworks. Proper storage under inert conditions is recommended to maintain stability. Suitable for use in research and industrial applications requiring precise chlorinated intermediates.
Methyl 7-chloroheptanoate structure
Methyl 7-chloroheptanoate structure
Product Name:Methyl 7-chloroheptanoate
CAS No:26040-62-0
MF:C8H15ClO2
MW:178.656502008438
CID:88640
PubChem ID:529989
Update Time:2025-05-19

Methyl 7-chloroheptanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 7-chloroheptanoate
    • 7-Chlor-heptansaeure-methylester
    • 7-Chlor-oenanthsaeure-methylester
    • 7-Chloroheptanoic acid,methyl ester
    • Heptanoic acid,7-chloro,methyl ester
    • Methyl-7-chlorheptanoat
    • Methyl7-chloroheptanoate
    • YKSFGXAJDCLJKE-UHFFFAOYSA-N
    • Heptanoic acid, 7-chloro, methyl ester
    • DTXSID20336217
    • AKOS006346451
    • 7-Chloroheptanoic acid, methyl ester
    • SCHEMBL1365915
    • Heptanoic acid, 7-chloro-, methyl ester
    • 7-Chloroheptanoic acid methyl ester
    • 26040-62-0
    • G65430
    • MDL: MFCD09751145
    • Inchi: 1S/C8H15ClO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
    • InChI Key: YKSFGXAJDCLJKE-UHFFFAOYSA-N
    • SMILES: ClCCCCCCC(=O)OC

Computed Properties

  • Exact Mass: 178.07600
  • Monoisotopic Mass: 178.0760574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 7
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Not determined
  • Refractive Index: 1.4425
  • PSA: 26.30000
  • LogP: 2.34870
  • Solubility: Not determined

Methyl 7-chloroheptanoate Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Methyl 7-chloroheptanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-269556-5 g
Methyl 7-chloroheptanoate,
26040-62-0
5g
¥1,158.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-269556-5g
Methyl 7-chloroheptanoate,
26040-62-0
5g
¥1158.00 2023-09-05
Aaron
AR002S69-5g
Heptanoic acid, 7-chloro-, methyl ester
26040-62-0 95%
5g
$35.00 2025-02-17
Aaron
AR002S69-25g
Heptanoic acid, 7-chloro-, methyl ester
26040-62-0 95%
25g
$121.00 2025-02-17
Aaron
AR002S69-100g
Heptanoic acid, 7-chloro-, methyl ester
26040-62-0 95%
100g
$396.00 2025-02-17
1PlusChem
1P002RXX-5g
Heptanoic acid, 7-chloro-, methyl ester
26040-62-0 95%
5g
$52.00 2023-12-18
1PlusChem
1P002RXX-25g
Heptanoic acid, 7-chloro-, methyl ester
26040-62-0 95%
25g
$129.00 2023-12-18
1PlusChem
1P002RXX-100g
Heptanoic acid, 7-chloro-, methyl ester
26040-62-0 95%
100g
$377.00 2023-12-18
A2B Chem LLC
AB28725-5g
Heptanoic acid, 7-chloro-, methyl ester
26040-62-0 95%
5g
$52.00 2024-04-20
A2B Chem LLC
AB28725-25g
Heptanoic acid, 7-chloro-, methyl ester
26040-62-0 95%
25g
$176.00 2024-04-20

Methyl 7-chloroheptanoate Related Literature

Additional information on Methyl 7-chloroheptanoate

Methyl 7-chloroheptanoate (CAS No. 26040-62-0): A Comprehensive Overview

Methyl 7-chloroheptanoate, identified by its chemical abstracts service number CAS No. 26040-62-0, is an organic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This ester, derived from heptanoic acid and methanol, features a chloro substituent at the seventh carbon position, which imparts unique chemical properties and reactivity. The compound's structure and functional groups make it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.

The synthesis of methyl 7-chloroheptanoate typically involves the reaction of heptanoic acid with methanol in the presence of an acid catalyst, followed by chlorination to introduce the chloro group. This process highlights the compound's versatility as a building block in organic synthesis. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making methyl 7-chloroheptanoate more accessible for industrial applications.

In pharmaceutical research, methyl 7-chloroheptanoate has been explored for its potential role as a precursor in the synthesis of bioactive molecules. Its structural motif is reminiscent of certain pharmacophores found in therapeutic agents, suggesting possible applications in drug discovery. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The chloro group, in particular, enhances electrophilicity, facilitating further functionalization and tailoring of the molecule for specific biological targets.

Recent studies have also delved into the metabolic pathways influenced by compounds structurally related to methyl 7-chloroheptanoate. Understanding these pathways is crucial for developing drugs with improved efficacy and reduced side effects. The compound's ability to interact with various enzymes and receptors makes it a promising candidate for studying enzyme kinetics and drug metabolism. This research not only contributes to our fundamental knowledge of biochemical processes but also aids in the design of novel therapeutic strategies.

The chemical properties of methyl 7-chloroheptanoate, such as its solubility and reactivity, are influenced by its molecular structure. As an ester, it exhibits moderate solubility in both water and organic solvents, making it adaptable for various experimental conditions. The presence of the chloro group enhances its reactivity towards nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to introduce new functional groups. This characteristic has been leveraged in the synthesis of complex molecules with tailored biological activities.

Industrial applications of methyl 7-chloroheptanoate are also emerging, particularly in the realm of specialty chemicals and fine chemicals manufacturing. Its role as an intermediate in producing more sophisticated compounds underscores its importance in synthetic chemistry workflows. Companies specializing in custom synthesis have recognized the utility of this compound in developing high-value chemical products for various industries.

Environmental considerations are another critical aspect when evaluating compounds like methyl 7-chloroheptanoate. While its applications are numerous, ensuring sustainable practices in its production and use is essential. Research into greener synthetic routes and biodegradability assessments are ongoing areas of focus. These efforts aim to minimize environmental impact while maintaining the high standards required for pharmaceutical intermediates.

The future prospects for methyl 7-chloroheptanoate are promising, with ongoing research expanding its potential applications across multiple domains. As synthetic methodologies continue to evolve, new derivatives and analogs are likely to be developed, further enhancing its utility in drug discovery and industrial chemistry. Collaborative efforts between academia and industry will be key to unlocking these possibilities and translating laboratory findings into practical solutions.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD